![molecular formula C30H18N4O7 B4985210 4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]](/img/structure/B4985210.png)
4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]' is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as OBAA and has a molecular formula of C30H20N4O8. OBAA is a bisbenzamide derivative that has been synthesized through a multistep process.
Mécanisme D'action
OBAA binds to DNA through intercalation, which involves the insertion of the compound between the base pairs of the DNA double helix. This binding can lead to the distortion of the DNA structure and the inhibition of DNA topoisomerases. OBAA has also been shown to induce DNA strand breaks and to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair.
Biochemical and Physiological Effects:
OBAA has been found to have several biochemical and physiological effects, including the inhibition of DNA topoisomerases, the induction of DNA strand breaks, and the inhibition of PARP activity. These effects can lead to the accumulation of DNA damage and cell death. OBAA has also been shown to have anti-tumor activity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
OBAA has several advantages for use in lab experiments, including its high affinity for DNA, its ability to inhibit DNA topoisomerases, and its potential anti-tumor activity. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of OBAA, including its potential use as an anti-cancer agent, its use in the development of DNA-based sensors, and its use in the study of DNA structure and function. Further research is needed to determine the safety and efficacy of OBAA and to explore its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of OBAA involves several steps, including the reaction of 4-nitrophthalic anhydride with 2-aminobenzoic acid, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with phosgene to form the bisbenzamide derivative. The final step involves the reaction of the bisbenzamide derivative with sodium methoxide in methanol to form OBAA.
Applications De Recherche Scientifique
OBAA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been found to have a high affinity for DNA and can be used as a DNA intercalator. OBAA has been shown to inhibit the activity of DNA topoisomerases, which are enzymes that are essential for DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and cell death.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-4-[4-[(1,3-dioxoisoindol-2-yl)carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N4O7/c35-25(31-33-27(37)21-5-1-2-6-22(21)28(33)38)17-9-13-19(14-10-17)41-20-15-11-18(12-16-20)26(36)32-34-29(39)23-7-3-4-8-24(23)30(34)40/h1-16H,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXRISZYFHKWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NN5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4985157.png)
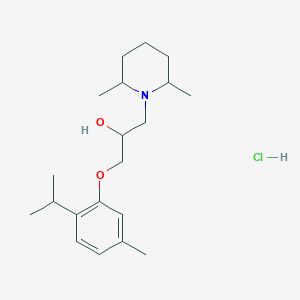

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4985177.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4985201.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)
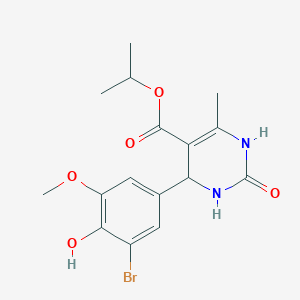
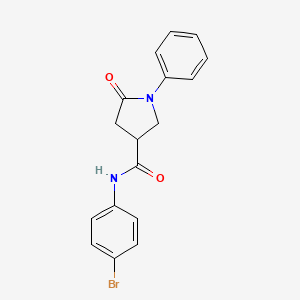

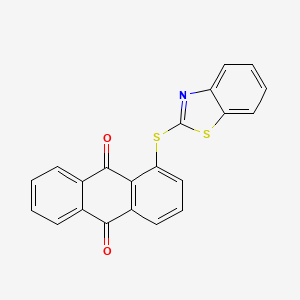
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)
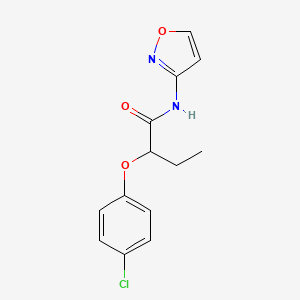
![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)